2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate
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Overview
Description
2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a chlorinated pyridine precursor. For example, 3,6-dichloropyridine-2-carboxylic acid can be reacted with 2,2-difluoroethanol in the presence of a base to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted by other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides due to its biological activity.
Material Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with molecular targets through its fluorine and chlorine substituents. These substituents can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A chlorinated pyridine with similar reactivity but lacking fluorine atoms.
3,5-Dichloropyridine: Another chlorinated pyridine with different substitution patterns.
2,3,6-Trifluoropyridine: A fluorinated pyridine with multiple fluorine atoms, offering different chemical properties.
Uniqueness
2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate is unique due to the presence of both fluorine and chlorine atoms, which confer distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2-difluoroethyl 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO2/c9-4-1-2-5(10)13-7(4)8(14)15-3-6(11)12/h1-2,6H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJIYEATPHGNBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)OCC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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